![molecular formula C6H11ClFN B2775808 1-Fluoro-3-azabicyclo[3.1.1]heptane hcl CAS No. 2305255-19-8](/img/structure/B2775808.png)

1-Fluoro-3-azabicyclo[3.1.1]heptane hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

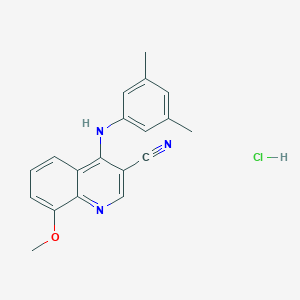

“1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is a chemical compound with the CAS Number: 2305255-19-8 . It has a molecular weight of 151.61 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . The scalability and scope of this transformation have been studied .

Molecular Structure Analysis

The InChI code for “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is 1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is a powder that is stored at room temperature . It has a molecular weight of 151.61 .

Scientific Research Applications

Radioligands for PET Imaging

Radiosynthesis of Epibatidine-based Radioligands : A novel epibatidine-based antagonist, identified for its potential in PET imaging of nicotinic acetylcholine receptors, utilizes a compound structurally related to 1-Fluoro-3-azabicyclo[3.1.1]heptane as a key intermediate. The synthesis and application in radioligand development highlight its significance in neuroimaging, aiding in the study of neuroreceptors in the brain (Roger et al., 2006).

Advanced Building Blocks in Drug Discovery

Synthesis of Bicyclic Amines : The development of bicyclic amines through intramolecular reductive cyclopropanation demonstrates the application of azabicyclo compounds in synthesizing structurally complex and biologically relevant molecules. These compounds serve as versatile intermediates in drug discovery, showcasing the chemical utility of 1-Fluoro-3-azabicyclo[3.1.1]heptane derivatives (Gensini et al., 2002).

Photochemical Synthesis for Drug Discovery : The photochemical approach to synthesizing substituted 3-azabicyclo[3.2.0]heptanes from common chemicals underscores the strategic value of azabicyclo compounds in constructing novel molecules. These building blocks are instrumental in generating new pharmacologically active compounds, further highlighting the versatility of 1-Fluoro-3-azabicyclo[3.1.1]heptane in medicinal chemistry (Denisenko et al., 2017).

Structural Characterization

Structural Characterization of Epibatidine Analogs : The study of the 7-azanorbornane nucleus, a core structure related to epibatidine and by extension to 1-Fluoro-3-azabicyclo[3.1.1]heptane, provides insight into the structural basis of its biological activity. This research underscores the importance of structural analysis in understanding the pharmacological potential of such compounds (Britvin & Rumyantsev, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The general approach to synthesizing 3-azabicyclo[3.1.1]heptanes, including “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl”, has been developed and studied for its mechanism, scope, and scalability . This compound has potential applications in the development of new drugs, as demonstrated by its incorporation into the structure of the antihistamine drug Rupatidine .

properties

IUPAC Name |

1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXBCHBWDIETOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)